Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate
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Overview
Description
Methyl 2-[2,6-dimethoxy-3-(morpholinosulfonyl)phenoxy]acetate is an organic compound with the molecular formula C15H21NO8S This compound is characterized by the presence of a morpholinosulfonyl group attached to a phenoxyacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2,6-dimethoxy-3-(morpholinosulfonyl)phenoxy]acetate typically involves the reaction of 2,6-dimethoxyphenol with morpholine and sulfonyl chloride to introduce the morpholinosulfonyl group. This intermediate is then reacted with methyl bromoacetate to form the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2,6-dimethoxy-3-(morpholinosulfonyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2,6-dimethoxy-3-(morpholinosulfonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-[2,6-dimethoxy-3-(morpholinosulfonyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2,6-dimethoxyphenoxy]acetate: Lacks the morpholinosulfonyl group, resulting in different chemical and biological properties.
Methyl 2-[3-(morpholinosulfonyl)phenoxy]acetate: Similar structure but with different substitution patterns on the phenoxy ring.
Uniqueness
Methyl 2-[2,6-dimethoxy-3-(morpholinosulfonyl)phenoxy]acetate is unique due to the presence of both the dimethoxy and morpholinosulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO8S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethoxy-3-morpholin-4-ylsulfonylphenoxy)acetate |
InChI |
InChI=1S/C15H21NO8S/c1-20-11-4-5-12(25(18,19)16-6-8-23-9-7-16)15(22-3)14(11)24-10-13(17)21-2/h4-5H,6-10H2,1-3H3 |
InChI Key |
TVNKPQGQCZTFCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)OC)OCC(=O)OC |
Origin of Product |
United States |
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